4-amino-N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
CAS No.: 946301-60-6
Cat. No.: VC7529110
Molecular Formula: C19H19N3O2S2
Molecular Weight: 385.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946301-60-6 |
|---|---|
| Molecular Formula | C19H19N3O2S2 |
| Molecular Weight | 385.5 |
| IUPAC Name | 4-amino-N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H19N3O2S2/c1-12-7-9-14(10-8-12)22-17(20)16(26-19(22)25)18(23)21-11-13-5-3-4-6-15(13)24-2/h3-10H,11,20H2,1-2H3,(H,21,23) |
| Standard InChI Key | WKDIPCDPBDACTB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3OC)N |
Introduction
The compound 4-amino-N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic molecule belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties, due to the presence of sulfur and nitrogen atoms in their ring structure.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Industrial production may utilize catalysts to enhance reaction rates and efficiency.
Synthesis Steps
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Initial Formation of Thiazole Ring: This involves the reaction of appropriate precursors to form the thiazole nucleus.
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Introduction of Functional Groups: Steps include the addition of the amino group, sulfanylidene moiety, and carboxamide group through specific chemical reactions.
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Final Assembly: The final compound is assembled by combining the thiazole core with the desired functional groups.
Biological Activities and Potential Applications
Thiazole derivatives, including 4-amino-N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide, have been studied for their potential in medicinal chemistry. They exhibit a range of biological activities:
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Antimicrobial Properties: Thiazoles are known for their effectiveness against various bacteria and fungi .
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Anticancer Properties: Some thiazole derivatives have shown promising anti-proliferative effects on cancer cells .
Potential Applications in Drug Development
Given their diverse biological activities, thiazole derivatives are being explored as potential therapeutic agents. Their ability to interact with biological targets such as enzymes or receptors makes them promising candidates for drug development.
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